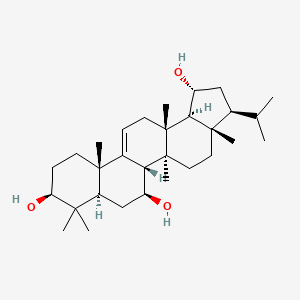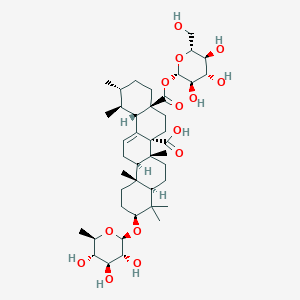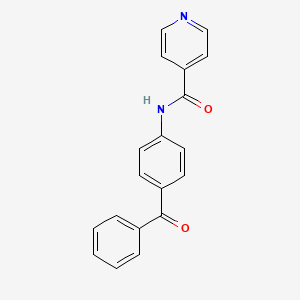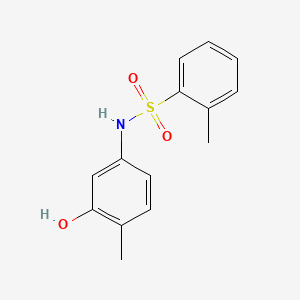
Rubiarbonol B
Overview
Description
Synthesis Analysis
While detailed synthetic routes for Rubiarbonol B are not directly available, related compounds have been synthesized through various organic chemistry techniques, including Diels-Alder reactions and biomimetic syntheses. For instance, ortho-Quinone methides from para-quinones have been utilized in the total synthesis of related compounds, featuring reactions that might be relevant for this compound synthesis due to structural similarities among arborane-type triterpenoids (Lumb, Choong, & Trauner, 2008).
Molecular Structure Analysis
This compound, like its analogs, features a complex molecular structure characterized by multiple hydroxyl groups and a characteristic arborane skeleton. This structure has been elucidated using various spectroscopic methods, underscoring the compound's intricate design and the potential for interaction with biological molecules (Itokawa, Qiao, & Takeya, 1990).
Scientific Research Applications
Anti-Cancer Properties : Rubiarbonol G, a compound related to Rubiarbonol B, has demonstrated potent cytotoxicity against multiple human cancer cell lines, particularly inducing apoptosis and cell cycle arrest in HeLa cells. This effect is attributed to the activation of the ERK1/2 and JNK pathways in the MAPK family, leading to increased expression of p53 and triggering G0/G1 arrest through p53/p21/cyclin D1 signaling. Furthermore, Rubiarbonol G-mediated JNK activation down-regulates the expression of the anti-apoptotic protein Bcl-2, promoting apoptosis through the activation of the caspase cascade and inhibition of NF-κB signaling (Zeng, Wang, Zhao, Fan, & Tan, 2017).
Phytochemistry : A study identified several triterpenoids, including this compound, from Rubia yunnanensis. These compounds, particularly rubiarbonol A and B, were investigated for their antiplatelet aggregation activities, revealing the potential therapeutic applications of these natural compounds in preventing blood clot formation (Liou & Wu, 2002).
Traditional Medicinal Uses : Research on the traditional use and handling of plant species in several Mediterranean countries, including those from the genus Rubia, highlighted the rich ethnobotanical knowledge and the need for further phytochemical and pharmacological studies to uncover potential therapeutic applications of these plants (González-Tejero et al., 2008).
Antihyperlipidemic Effects : The roots of Rubia yunnanensis, containing compounds like this compound, demonstrated significant antihyperlipidemic activity. Key active compounds responsible for this activity were identified as arborinane-type triterpenoids, particularly rubiarbonone C, and an anthraquinone. This indicates potential applications in the treatment and prevention of hyperlipidemic disease (Gao et al., 2014).
Mechanism of Action
Target of Action
Rubiarbonol B primarily targets the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial mediator of programmed cell death (PCD) via apoptosis and necroptosis . It exerts its effects by integrating signaling complexes following the ligation of cell surface receptors .
Mode of Action
This compound acts as a potent caspase-8 activator that induces DISC-mediated apoptosis in multiple types of cancer cells . In ripk3-expressing human colorectal cancer (crc) cells, the pharmacological or genetic inhibition of caspase-8 shifts the mode of cell death by this compound from apoptosis to necroptosis through upregulation of ripk1 phosphorylation . The enhanced RIPK1 phosphorylation and necroptosis triggered by this compound treatment occur independently of tumor necrosis factor receptor signaling and are mediated by the production of reactive oxygen species via NADPH oxidase 1 in CRC cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the activation of RIPK1 by death-inducing signaling complex (DISC) formation . This is essential for triggering the necroptotic mode of cell death under apoptosis-deficient conditions . The enhanced RIPK1 phosphorylation and necroptosis triggered by this compound treatment are mediated by the production of reactive oxygen species via NADPH oxidase 1 .
Result of Action
This compound elicits apoptotic and necroptotic cell death via Ripoptosome formation in RIPK3-expressing CRC cells . When apoptosis is blocked, this compound triggers a shift from apoptotic to RIPK1-dependent necroptotic cell death . The RIPK1-dependent cell death is mediated by NADPH oxidase 1 (NOX1)-derived reactive oxygen species (ROS) generation, which leads to TNFR1-independent RIPK1 phosphorylation .
Biochemical Analysis
Biochemical Properties
Rubiarbonol B plays a crucial role in biochemical reactions, particularly in the induction of programmed cell death. It interacts with several key biomolecules, including receptor-interacting protein kinase 1 (RIPK1), caspase-8, and NADPH oxidase 1 (NOX1). This compound activates caspase-8, leading to the formation of the death-inducing signaling complex (DISC) and subsequent apoptosis in cancer cells. In the presence of RIPK3, inhibition of caspase-8 shifts the mode of cell death from apoptosis to necroptosis, mediated by RIPK1 phosphorylation and NOX1-derived reactive oxygen species (ROS) production .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cancer cells. It induces both apoptotic and necroptotic cell death in colorectal cancer cells. The compound influences cell function by modulating cell signaling pathways, such as the RIPK1-dependent pathway, and altering gene expression. This compound’s ability to induce necroptosis makes it a promising candidate for targeting apoptosis-resistant cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key proteins and enzymes. This compound activates caspase-8, leading to DISC formation and apoptosis. In the presence of RIPK3, inhibition of caspase-8 results in RIPK1 phosphorylation and necroptosis. This process is mediated by NOX1-derived ROS production, which leads to TNFR1-independent RIPK1 phosphorylation. This compound’s ability to modulate these pathways highlights its potential as a novel anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce sustained necroptotic cell death in colorectal cancer cells over extended periods. The temporal dynamics of this compound’s effects are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces apoptosis, while higher doses shift the mode of cell death to necroptosis. The compound’s ability to induce cell death at varying dosages highlights its potential as a therapeutic agent. High doses of this compound may also lead to toxic or adverse effects, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cell death. The compound interacts with enzymes such as caspase-8 and NOX1, leading to the production of ROS and subsequent cell death. This compound’s effects on metabolic flux and metabolite levels are crucial for understanding its role in cellular metabolism and its potential as a therapeutic agent .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which play a crucial role in its biological activity. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that this compound exerts its effects at the appropriate cellular sites, enhancing its efficacy as a therapeutic agent .
properties
IUPAC Name |
(1R,3S,3aS,5aS,5bS,6S,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19-,20-,21+,22-,23-,24-,25-,27+,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBGHZIQCYOWLL-YMHFVTRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Rubiarbonol B in inducing necroptosis?
A1: this compound induces necroptosis, a regulated form of cell death, by triggering the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1). This increase in ROS leads to the activation of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/no-structure.png)

![(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B1180586.png)
![N-[2,6-bis(benzoylamino)phenyl]benzamide](/img/structure/B1180587.png)
![2-[(3-Nitro-4-pyridinyl)amino]-1-phenylethanone](/img/structure/B1180592.png)

